molecular formula C12H8IN3 B2364000 2-(3-Iodoanilino)pyridine-3-carbonitrile CAS No. 1040043-87-5

2-(3-Iodoanilino)pyridine-3-carbonitrile

Cat. No. B2364000
M. Wt: 321.121
InChI Key: ZBGWKSYCIKJUOR-UHFFFAOYSA-N
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Description

“2-(3-Iodoanilino)pyridine-3-carbonitrile” is a chemical compound with the IUPAC name 2-(3-iodoanilino)nicotinonitrile . It has a molecular weight of 321.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(3-Iodoanilino)pyridine-3-carbonitrile” is 1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) . This indicates the presence of iodine, carbon, hydrogen, and nitrogen atoms in the molecule .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis :

    • A study by Tranfić et al. (2011) discusses the synthesis and structural analysis of pyridine derivatives, including X-ray diffraction and spectroscopic methods like FT-IR, FT-R, and NMR. They explore the structural features and spectral properties of these compounds in various solvents and temperatures (Tranfić, Halambek, Cetina, & Jukić, 2011).
  • Antimicrobial and Antioxidant Activities :

    • Lagu and Yejella (2020) investigated the antimicrobial and antioxidant activities of 2-amino-pyridine-3-carbonitrile derivatives. They found that certain compounds exhibited significant inhibitory effects, highlighting the potential of these derivatives in medicinal chemistry (Lagu & Yejella, 2020).
  • Inhibitors of SARS CoV-2 RdRp :

    • Venkateshan et al. (2020) conducted a study on azafluorene derivatives related to pyridine-3-carbonitrile for their potential as inhibitors of SARS-CoV-2 RdRp. The research included molecular docking analysis and predictions of ADMET properties, indicating the applicability of these compounds in drug discovery for COVID-19 (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
  • Coordination Chemistry :

    • Jamnický, Segl′a, and Koman (1995) explored the coordination chemistry of pyridine-2-carbonitrile, including its reaction with metal salts like copper(II), cobalt(II), and nickel(II). This research provides insights into the complex formation and stereochemistry of these compounds (Jamnický, Segl′a, & Koman, 1995).
  • Photophysical Properties :

    • Toche et al. (2009) developed a synthesis route for pyridine-3-carbonitrile derivatives and studied their photophysical properties. They observed changes in absorption and emission spectra based on the chromospheres' position, which is crucial for applications in materials science (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).
  • Novel Synthesis Routes :

    • Patil and Mahulikar (2013) presented an innovative protocol for synthesizing pyridine-3-carbonitrile derivatives, highlighting a transition metal-free route and the creation of aromatic rings. This research contributes to the development of novel synthetic methods in organic chemistry (Patil & Mahulikar, 2013).

properties

IUPAC Name

2-(3-iodoanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGWKSYCIKJUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodoanilino)pyridine-3-carbonitrile

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